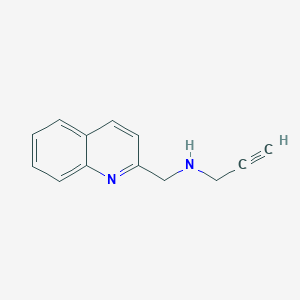

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine

Overview

Description

“(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” is a compound with the molecular formula C13H12N2 and a molecular weight of 196 . It belongs to the class of compounds known as propargylamines .

Synthesis Analysis

Propargylamines, including “(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine”, are synthesized through various methods. A green approach to synthesize such compounds involves solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis

The molecular structure of “(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” can be represented by the SMILES notationC#CCNCc1ccc2ccccc2n1 . Chemical Reactions Analysis

The synthesis of propargylamines involves various chemical reactions. For instance, the terminal alkynes undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Physical And Chemical Properties Analysis

“(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” has a boiling point of 345.0±22.0 °C at 760 mmHg, a flash point of 162.5±22.3 °C, and a density of 1.1±0.1 g/cm3 . Its polarizability is 24.7±0.5 10-24cm3 .Scientific Research Applications

Medicinal Chemistry Photocatalytic Synthesis

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine has been utilized in medicinal chemistry for the photocatalytic synthesis of quinolin-2 (1H)-ones, which are significant due to their presence in natural products and pharmacologically active compounds .

Organic Synthesis Formylation Reactions

This compound is involved in visible-light-induced oxidative formylation reactions with molecular oxygen, serving as a precursor for formamides under mild conditions .

Heterocyclic Chemistry Imidazo[1,2-a]pyridines Synthesis

It is used in the Sandmeyer reaction for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Industrial Applications Bulk Custom Synthesis

In the industrial sector, (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is offered for bulk custom synthesis, indicating its utility in various chemical manufacturing processes .

Therapeutic Potential Anti-tubercular Agents

There is research exploring its derivatives for anti-tubercular potential against Mycobacterium tuberculosis, highlighting its significance in developing new therapeutic agents .

Safety and Hazards

Mechanism of Action

Mode of Action

It has been suggested that the compound may act as a photosensitizer, with both the starting material and the product playing an important role in the reaction .

Biochemical Pathways

The compound may be involved in energy transfer and single electron transfer pathways, leading to the generation of reactive oxygen species

Pharmacokinetics

The compound has a molecular weight of 196.25 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given its potential role as a photosensitizer , it may induce oxidative stress and other cellular responses

properties

IUPAC Name |

N-(quinolin-2-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRITLDAMTVHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

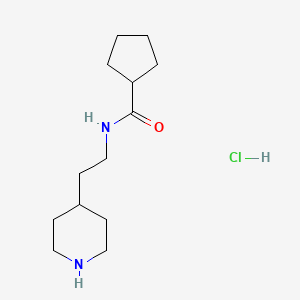

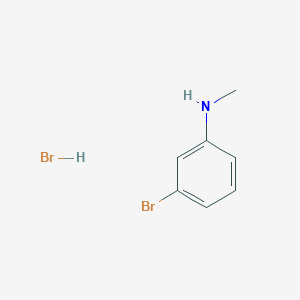

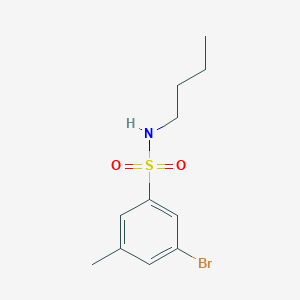

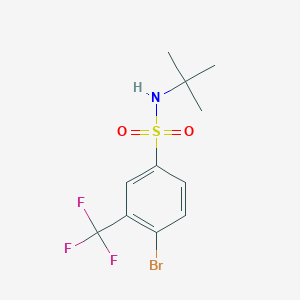

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.